molecular formula C9H8O5 B140609 5-Methoxyisophthalic acid CAS No. 46331-50-4

5-Methoxyisophthalic acid

Cat. No. B140609
CAS RN: 46331-50-4
M. Wt: 196.16 g/mol
InChI Key: POSMIIJADZKUPL-UHFFFAOYSA-N
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Description

5-Methoxyisophthalic acid is a derivative of isophthalic acid where a methoxy group is substituted at the 5-position of the benzene ring. This compound serves as a versatile ligand in coordination chemistry, often leading to the formation of various coordination polymers with interesting structural and functional properties.

Synthesis Analysis

The synthesis of derivatives of 5-methoxyisophthalic acid and related compounds has been explored in several studies. For instance, a method for synthesizing 3-alkyl-8-hydroxy/methoxyisocoumarins from phthalides has been described, which involves acid-catalyzed reactions and provides a route to modify the functionalization on the aromatic rings . Additionally, coordination polymers incorporating 5-methoxyisophthalate have been synthesized using hydrothermal reactions with copper salts and dipyridyl co-ligands, resulting in a variety of structures with different magnetic properties .

Molecular Structure Analysis

The molecular structures of coordination polymers based on 5-methoxyisophthalate have been extensively studied. For example, a series of zinc(II) coordination polymers have been synthesized, displaying different types of entanglements and topologies influenced by the presence of 5-methoxyisophthalate and flexible N-donor ancillary ligands . The structural diversity of these polymers is significant, ranging from 2D layers to 3D networks with varying degrees of interpenetration and polythreading.

Chemical Reactions Analysis

5-Methoxyisophthalic acid participates in various chemical reactions, primarily as a ligand forming coordination polymers with different metals. These reactions often lead to materials with interesting magnetic , catalytic , and luminescent properties . The choice of metal ions and co-ligands can significantly influence the resulting polymer's structure and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from 5-methoxyisophthalic acid are diverse due to the variety of possible coordination polymers that can be synthesized. For instance, the magnetic properties of copper(II) 5-methoxyisophthalate coordination polymers have been studied, revealing weak antiferromagnetic interactions in some cases and strong antiferromagnetic interactions in others, depending on the bridging carboxylato bridges . Furthermore, the luminescent properties of zinc(II) coordination polymers based on 5-methoxyisophthalate have been investigated, showing potential for applications in luminescent materials .

Scientific Research Applications

Coordination Polymers and Structures

5-Methoxyisophthalic acid (MeO-H2ip) plays a crucial role in the synthesis of coordination polymers. For instance, MeO-H2ip was used in hydrothermal reactions with other substances like 1,3-di(4-pyridyl)propane and metal nitrates to produce coordination polymers with potential applications in luminescence and magnetic properties (Li, Ma, & Xu, 2013). These polymers exhibit stable frameworks and interesting structural features, such as 2-D layers and 3-D networks, which could be significant in various scientific fields.

Mesophase Characterization in Liquid Crystals

5-Methoxyisophthalic acid derivatives are instrumental in the synthesis of bent-core compounds that exhibit unique mesophases. Research on these compounds reveals that they can form polar antiferroelectric smectic C phases, and their structural modifications can induce different mesophase behaviors (Umadevi, Radhika, & Sadashiva, 2006). Such findings are valuable for advancing our understanding of liquid crystal technology and its applications.

Luminescence Properties in Coordination Polymers

The use of 5-Methoxyisophthalic acid in coordination polymers with metals like Cd(II) and Zn(II) reveals interesting luminescence properties. These properties could be explored for potential applications in materials science and lighting technology (Liu & Shang, 2022).

Anti-Amyloid Aggregation Activity

A derivative of 5-Methoxyisophthalic acid, isolated from Talaromyces flavus, showed significant anti-Aβ42 aggregation activity. This finding suggests potential therapeutic applications in diseases characterized by amyloid aggregation, such as Alzheimer’s disease (He et al., 2017).

Molecular Interaction Studies

Studies on various isophthalic acid derivatives, including 5-Methoxyisophthalic acid, have provided insights into their competitive inhibition with enzymes like bovine liver glutamate dehydrogenase. Such studies are crucial for understanding molecular interactions and designing inhibitors (Boots et al., 1976).

Luminescent Properties in Lanthanide-Based Coordination Polymers

Research on lanthanide-based coordination polymers using 5-Methoxyisophthalate as a ligand has shown promising results in terms of high brightness and color modulation. These properties can be exploited in developing new materials for optical and electronic devices (Badiane et al., 2017).

Safety And Hazards

5-Methoxyisophthalic acid is classified as a non-combustible solid . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . It is advised to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

5-methoxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSMIIJADZKUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316348
Record name 5-Methoxyisophthalic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyisophthalic acid

CAS RN

46331-50-4
Record name 46331-50-4
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Record name 5-Methoxyisophthalic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxyisophthalic Acid
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Synthesis routes and methods

Procedure details

A solution of dimethyl-5-methoxy-isophthalate (2.5 g, 11.1 mmol) in tetrahydrofuran/methanol (56 mL/20 mL) was treated with 2.0 N sodium hydroxide (12 mL, 25 mmol). The reaction was left stirring for 15 hours at room temperature. After the solution was concentrated, the solid was dissolved in water and acidified with 2.0 N hydrogen chloride. Ethyl acetate was used to extract the precipitate, which was then washed with brine and dried over anhydrous sodium sulphate. After removal of solvent in vacuo, a total of 2.5 g (quantitative) of 5-methoxyisophthalic acid was isolated.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
56 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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